5-methanesulfonyl-3-nitro-N-(prop-2-yn-1-yl)thiophen-2-amine
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Overview
Description
5-methanesulfonyl-3-nitro-N-(prop-2-yn-1-yl)thiophen-2-amine is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a methanesulfonyl group, a nitro group, and a prop-2-yn-1-yl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methanesulfonyl-3-nitro-N-(prop-2-yn-1-yl)thiophen-2-amine can be achieved through a multi-step process involving the following key steps:
Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Sulfonylation: The nitrated thiophene is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methanesulfonyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-methanesulfonyl-3-nitro-N-(prop-2-yn-1-yl)thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 5-methanesulfonyl-3-amino-N-(prop-2-yn-1-yl)thiophen-2-amine.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized thiophenes.
Mechanism of Action
The mechanism of action of 5-methanesulfonyl-3-nitro-N-(prop-2-yn-1-yl)thiophen-2-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-methanesulfonyl-3-nitrothiophene: Lacks the prop-2-yn-1-yl group.
3-nitro-N-(prop-2-yn-1-yl)thiophen-2-amine: Lacks the methanesulfonyl group.
5-methanesulfonyl-N-(prop-2-yn-1-yl)thiophen-2-amine: Lacks the nitro group.
Uniqueness
5-methanesulfonyl-3-nitro-N-(prop-2-yn-1-yl)thiophen-2-amine is unique due to the combination of functional groups attached to the thiophene ring
Properties
IUPAC Name |
5-methylsulfonyl-3-nitro-N-prop-2-ynylthiophen-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S2/c1-3-4-9-8-6(10(11)12)5-7(15-8)16(2,13)14/h1,5,9H,4H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMNQKFVOYCPBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(S1)NCC#C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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